3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide
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Overview
Description
3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide is a complex organic compound with multifaceted applications. Known for its unique structural features, this compound is a subject of interest in various scientific research fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide typically involves multi-step organic synthesis. The synthesis begins with the formation of isoxazole derivatives, followed by sulfonamide formation and thieno-pyrimidine attachment under controlled conditions. Specific catalysts and solvents such as N,N-Dimethylformamide (DMF) and dichloromethane are often used to facilitate these reactions.
Industrial Production Methods
In industrial settings, the production process is scaled up using continuous flow reactors to ensure consistency and purity. This method reduces reaction time and enhances yield. The use of robust chromatographic techniques helps in purifying the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: Undergoes oxidation to form sulfoxide and sulfone derivatives.
Reduction: Can be reduced to corresponding sulfhydryl compounds.
Substitution: Undergoes nucleophilic substitution reactions with various nucleophiles, leading to diversified derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Varied nucleophiles like amines or thiols in the presence of base catalysts.
Major Products Formed
Scientific Research Applications
Chemistry
Used as a building block in complex organic syntheses.
Important in the study of heterocyclic chemistry.
Biology
Shows promise in the study of enzyme inhibitors.
Used in assays to understand protein-ligand interactions.
Medicine
Investigated for its potential as an antitumor and anti-inflammatory agent.
Industry
Utilized in the synthesis of specialized polymers and advanced materials.
Important in the development of agrochemicals.
Mechanism of Action
The biological activity of 3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide is primarily due to its ability to interact with specific molecular targets. It inhibits enzymatic activity by binding to active sites, disrupting normal biochemical pathways. The thieno[3,2-d]pyrimidine moiety plays a crucial role in these interactions, facilitating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide
3,5-dimethyl-N-(2-(4-hydroxythieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide
2,3-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide
Highlighting Uniqueness
3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide stands out due to its specific structural configuration, which confers unique binding properties and biological activities. Its dual functional groups (isoxazole and thieno-pyrimidine) make it a versatile molecule in various research and industrial applications.
Conclusion
This compound is a compound of significant interest across multiple fields. Its detailed synthetic routes, diverse chemical reactions, and extensive applications underscore its importance in scientific research and industrial development.
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S2/c1-8-12(9(2)21-16-8)23(19,20)15-4-5-17-7-14-10-3-6-22-11(10)13(17)18/h3,6-7,15H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZVHENFQHGBOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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